2-(1H-pyrazol-1-yl)aniline dihydrochloride
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Overview
Description
2-(1H-pyrazol-1-yl)aniline dihydrochloride is an organic compound that belongs to the group of anilides. It is characterized by the presence of a pyrazole ring attached to an aniline moiety. This compound has garnered attention due to its versatile applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)aniline dihydrochloride typically involves the reaction of 2-chloroaniline with pyrazole under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the pyrazole-aniline bond . The reaction conditions often involve the use of solvents such as tetrahydrofuran and the presence of a base like potassium carbonate to neutralize the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of the palladium-catalyzed coupling reaction makes it suitable for industrial applications, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-1-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrazole or aniline moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives .
Scientific Research Applications
2-(1H-pyrazol-1-yl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: This compound has potential therapeutic applications, including antimalarial and antileishmanial activities.
Industry: It is utilized in the development of advanced materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets. For instance, in antimalarial applications, it may inhibit key enzymes involved in the parasite’s metabolic pathways. The pyrazole ring can interact with active sites of enzymes, leading to inhibition of their activity . Molecular docking studies have shown that this compound can form hydrogen bonds and other interactions with target proteins, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrazol-1-yl)aniline
- 4-(1H-pyrazol-1-yl)aniline
- 2-(1H-pyrazol-1-yl)benzoic acid
Uniqueness
2-(1H-pyrazol-1-yl)aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher potency in certain biological assays and offers versatile reactivity in synthetic chemistry .
Properties
IUPAC Name |
2-pyrazol-1-ylaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.2ClH/c10-8-4-1-2-5-9(8)12-7-3-6-11-12;;/h1-7H,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFZDTGHSLGDDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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